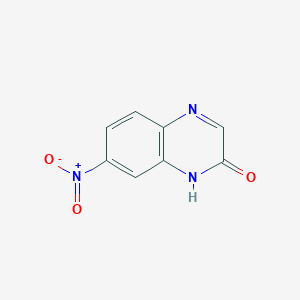

7-Nitro-2(1H)-quinoxalinone

Description

Structure

3D Structure

Properties

IUPAC Name |

7-nitro-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O3/c12-8-4-9-6-2-1-5(11(13)14)3-7(6)10-8/h1-4H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPIFPSDSDMLFMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NC(=O)C=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40567147 | |

| Record name | 7-Nitroquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40567147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89898-96-4 | |

| Record name | 7-Nitroquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40567147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-nitro-1,2-dihydroquinoxalin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes to 7-Nitro-2(1H)-quinoxalinone and its Derivatives

The preparation of this compound and its analogs is achieved through several synthetic pathways. These methods are designed to be efficient, regioselective, and scalable to meet the demands of both academic research and potential commercial applications. scielo.brresearchgate.net

Regioselective Synthesis Strategies

Achieving regioselectivity is a critical aspect of synthesizing this compound, ensuring the nitro group is precisely positioned at the C7 position of the quinoxalinone core. scielo.brresearchgate.net

A prevalent and traditional method for the synthesis of this compound involves the nitration of a quinoxalin-2-ol scaffold. nih.gov This electrophilic aromatic substitution reaction typically employs a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, under controlled temperature conditions to achieve the desired product. A specific protocol involves stirring quinoxalin-2-ol in glacial acetic acid at room temperature, followed by the slow addition of fuming nitric acid. scielo.brscielo.br This method has been reported to yield 7-nitroquinoxalin-2-ol, which is an isomer of this compound, with a 65% yield. scielo.brscielo.br The structure of the resulting 7-nitro isomer can be confirmed using techniques like nuclear magnetic resonance (NMR) spectroscopy, including DEPT-135 and NOE difference experiments, as well as by its melting point. scielo.brscielo.br

A metal-free approach for the nitration of quinoxalin-2(1H)-ones has also been developed using tert-butyl nitrite. rsc.org This reaction selectively introduces a nitro group at either the C7 or C5 position of the phenyl ring, yielding a range of 7-nitro and 5-nitro quinoxalin-2(1H)-ones in moderate to good yields. rsc.org Preliminary mechanistic studies suggest that this reaction may proceed through a radical process. rsc.org

The position of the nitro group on the quinoxalinone ring can be controlled by the choice of reaction conditions. For instance, the nitration of 2-quinoxalinol under weakly acidic conditions, using acetic acid and concentrated nitric acid, leads to the formation of 7-nitroquinoxalin-2-ol. nih.gov In this case, the regioselectivity is directed by the nitrogen atom at the 4-position of the 2-quinoxalinol. nih.gov Conversely, conducting the nitration in a strong acid like sulfuric acid results in the protonation of the quinoxalin-2(1H)-one tautomer, which directs the nitration to the 6-position, yielding 6-nitroquinoxalin-2-ol. nih.gov Here, the hydroxyl group at the 2-position dictates the regioselectivity. nih.gov The chemoselective reduction of nitro groups in the synthesis of quinoxalines can also be controlled, for example, by using sodium dithionite, which allows for the preparation of ortho-diamine precursors. rsc.org

Condensation Reactions with o-Phenylenediamine (B120857) Precursors

A fundamental and widely used method for constructing the quinoxaline (B1680401) framework is the condensation of o-phenylenediamine and its derivatives with α-dicarbonyl compounds. sapub.orgtandfonline.comresearchgate.net This approach offers a direct route to the bicyclic system. For instance, a multi-gram synthesis of a precursor to this compound, quinoxalin-2-ol, starts with the condensation of o-phenylenediamine with glyoxylic acid monohydrate in methanol. scielo.brresearchgate.net This initial step has been reported to produce quinoxalin-2-ol in high yield (89%). scielo.brresearchgate.net The resulting quinoxalin-2-ol can then be subjected to regioselective nitration to introduce the nitro group at the 7-position. scielo.brresearchgate.net

The versatility of this condensation reaction is demonstrated by its use with various substituted o-phenylenediamines and dicarbonyl compounds to generate a library of quinoxaline derivatives. sapub.org Microwave irradiation has been employed to accelerate these condensation reactions, often leading to high yields and pure products in shorter reaction times. sapub.orgresearchgate.net

Oxidative Amidation-Heterocycloannulation Protocols for Quinoxalin-2-ones

A metal-catalyst-free protocol for the synthesis of substituted quinoxalin-2-ones has been developed, employing an oxidative amidation-heterocycloannulation strategy. researchgate.netsorbonne-universite.frchristuniversity.inthieme-connect.de This method involves the reaction of 2,2-dibromo-1-arylethanone with aryl-1,2-diamines. researchgate.netthieme-connect.de The reaction mechanism is proposed to proceed through the formation of a key intermediate via the oxidation of the aryldibromoethanone by dimethyl sulfoxide (B87167) (DMSO). thieme-connect.de This intermediate then reacts with the aryl-1,2-diamine to form the quinoxalin-2-one. thieme-connect.de The regioselectivity of this reaction is influenced by the electronic nature of the substituents on the aryl-1,2-diamine.

Multi-gram Preparations and Scalability Considerations

The development of scalable synthetic routes is crucial for the practical application of this compound and its derivatives. A multi-gram methodology for the synthesis of 7-nitroquinoxalin-2-amine, a closely related compound, has been reported, starting from the readily available and inexpensive o-phenylenediamine. scielo.brresearchgate.net This five-step procedure provides the target compound in good yields and high purity without the need for chromatographic purification. scielo.brresearchgate.net

However, it is noted that some steps in these syntheses can be scale-sensitive. For example, the nitration of quinoxalin-2-ol to 7-nitroquinoxalin-2-ol showed optimal yields at a 20 mmol scale, with attempts to significantly increase or decrease the scale being unsuccessful. scielo.brscielo.br This highlights the importance of process optimization when scaling up the synthesis of these compounds. The subsequent steps, such as the conversion of 7-nitroquinoxalin-2-ol to 2-chloro-7-nitroquinoxaline (B1364894) using phosphoryl chloride, have been successfully performed on a multi-gram scale. scielo.brscielo.br

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinoxaline derivatives to minimize environmental impact and enhance efficiency. These approaches focus on the use of less hazardous reagents, milder reaction conditions, and recyclable catalysts.

One notable green method for quinoxaline synthesis involves the condensation of 1,2-diamines and 1,2-dicarbonyl compounds in water, a benign and abundant solvent. researchgate.net This catalyst-free approach offers high yields and a simple work-up procedure, making it an attractive alternative to traditional methods that often rely on toxic organic solvents. researchgate.net The use of polyethylene (B3416737) glycol (PEG-400) as a recyclable and non-toxic reaction medium also represents a significant advancement in the eco-friendly synthesis of quinoxaline derivatives. ripublication.comresearchgate.net This method allows for catalyst-free reactions at room temperature with short reaction times and high yields. ripublication.comresearchgate.net

Furthermore, heterogeneous catalysts, such as phosphate-based mineral fertilizers (MAP, DAP, or TSP), have been employed for the synthesis of quinoxalines at ambient temperature. dergipark.org.tr These catalysts are inexpensive, readily available, and can be easily recovered and reused for multiple cycles without significant loss of activity. dergipark.org.tr The use of supported nanocatalysts, like tungstophosphoric acid immobilized on mesoporous silica (B1680970) nanoparticles, also provides an efficient and recyclable catalytic system for quinoxaline synthesis. rsc.org

An organocatalytic approach using L-proline offers a metal-free and milder route for the synthesis of quinoxaline derivatives. This method proceeds under mild conditions, avoids the use of harsh acids, and provides high selectivity and yields.

The following table summarizes various green chemistry approaches for the synthesis of quinoxaline derivatives:

| Catalyst/Solvent System | Key Advantages | Reference(s) |

| Water | Environmentally friendly, catalyst-free, high yields | researchgate.net |

| PEG-400 | Recyclable, non-toxic, catalyst-free, room temperature | ripublication.comresearchgate.net |

| Phosphate-based fertilizers (MAP, DAP, TSP) | Inexpensive, reusable, ambient temperature | dergipark.org.tr |

| Supported nanocatalysts | Efficient, recyclable | rsc.org |

| L-proline (organocatalyst) | Metal-free, mild conditions, high selectivity |

Chemical Reactivity and Derivatization of the this compound Nucleus

The this compound scaffold is a versatile platform for the synthesis of a wide array of derivatives due to its inherent chemical reactivity. The nitro group and the quinoxalinone core can undergo various transformations, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures. longdom.orgclockss.org

Transformations of Carboxylic Acid Derivatives

The carboxylic acid and its derivatives at the C2 or C3 position of the quinoxalinone ring serve as valuable handles for further functionalization. For instance, quinoxaline-2-carboxylic acids are known to be unstable and can be easily decarboxylated upon heating. nih.gov The hydrolysis of quinoxaline-2-carboxylic acid esters to the corresponding acids can be achieved under mild conditions using triethylamine (B128534) and catalytic amounts of calcium chloride in aqueous ethanol. nih.gov

Hydrazides derived from quinoxaline-2-carboxylic acid esters are important intermediates for the synthesis of various heterocyclic systems. nih.gov For example, the condensation of 3-methylquinoxaline-2-carbohydrazide with benzaldehydes yields the corresponding hydrazones. nih.gov Furthermore, the Curtius rearrangement of quinoxaline-2-carbonyl azides provides a route to substituted ureas. nih.gov

Nucleophilic Aromatic Substitution Reactions

The electron-withdrawing nature of the nitro group and the pyrazine (B50134) ring in this compound facilitates nucleophilic aromatic substitution (SNAr) reactions. arabjchem.orgresearchgate.net This allows for the displacement of a suitable leaving group, often a halogen, by a variety of nucleophiles.

For example, 2-chloro-7-nitroquinoxaline can undergo nucleophilic substitution with amines to afford the corresponding 2-amino-7-nitroquinoxaline derivatives. scielo.br The reaction of 2,3-dichloroquinoxalines with N- and S-combined nucleophiles, such as thiosemicarbazones, leads to the formation of fused heterocyclic systems like thiazolo[4,5-b]quinoxaline-2-yl-hydrazones. arabjchem.org High-temperature and high-pressure flow reactors have been utilized to carry out SNAr reactions on heterocyclic systems, including quinoxalines, with nitrogen nucleophiles in an efficient manner. researchgate.net

Hydrogenation and Reduction Strategies

The reduction of the nitro group in this compound to an amino group is a key transformation that opens up a plethora of possibilities for further derivatization. dergipark.org.tr This reduction can be achieved through various methods, including catalytic hydrogenation.

Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel is a common and efficient method for the reduction of the nitro group. google.comsapub.org For instance, the catalytic hydrogenation of 1,4-dihydro-6-methoxy-7-nitro-2,3-quinoxalinedione using a palladium catalyst under pressure yields the corresponding 7-amino derivative. google.com The reduction of the nitro group can also be carried out using chemical reductants like tin(II) chloride.

It is important to note that the reduction of nitroarenes can proceed through a stepwise mechanism involving nitroso and hydroxylamine (B1172632) intermediates. google.com

Formation of Fused Heterocyclic Systems from this compound

The this compound nucleus serves as a valuable precursor for the synthesis of various fused heterocyclic systems. These reactions often involve the initial reduction of the nitro group to an amino group, which then participates in a cyclization reaction.

For example, the reductive cyclization of N-(2-nitro-4-substituted phenyl)-3-oxobutanamides can lead to the formation of substituted quinoxalin-2(1H)-ones. thieme-connect.de Similarly, the reductive cyclization of DL-N-(4-bromo-2-nitrophenyl)alanine using Raney nickel affords 3-methyl-7-bromo-quinoxalin-2(1H)-one. thieme-connect.de

Furthermore, the amino group of 7-amino-2(1H)-quinoxalinone can be utilized to construct fused imidazole (B134444) or triazole rings. For instance, a series of heterocyclic-fused imidazolylquinoxalinones have been synthesized from 6-(1H-imidazol-1-yl)-7-nitro-2,3(1H,4H)-quinoxalinedione hydrochloride. acs.org The condensation of the amino group with appropriate reagents can lead to the formation of tricyclic and tetracyclic systems. researchgate.net The C-3 alkylation of quinoxalin-2(1H)-one followed by a tandem cyclization reaction has been used to access fused tetrahydroimidazo[1,5-a]quinoxalin-4(5H)-ones. acs.org

Advanced Spectroscopic and Structural Elucidation Studies

Detailed Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in the verification of the 7-nitro-2(1H)-quinoxalinone structure. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are routinely utilized to confirm the identity, purity, and specific structural features of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Regioisomer Differentiation

NMR spectroscopy is a powerful tool for the unambiguous determination of the regiochemistry of nitrated quinoxalinones. scielo.br One-dimensional (1D) and two-dimensional (2D) NMR experiments, including ¹H NMR, ¹³C NMR, and Nuclear Overhauser Effect (NOE) difference spectroscopy, are crucial in distinguishing between different positional isomers that may arise during the nitration reaction. scielo.br

Proton NMR (¹H NMR) spectroscopy provides valuable information about the chemical environment of protons within the this compound molecule. The chemical shifts (δ), coupling constants (J), and multiplicity of the signals are characteristic of the proton's position in the aromatic rings.

For the parent compound, 7-nitroquinoxalin-2-ol, the ¹H NMR spectrum in DMSO-d₆ shows a singlet for the NH proton at approximately 12.73 ppm. scielo.br The proton at position 3 (H3) appears as a singlet around 8.36 ppm. scielo.br The aromatic protons on the nitro-substituted ring exhibit distinct signals: H8 as a doublet at 8.10 ppm (J = 2.0 Hz), and H5 and H6 as a doublet of doublets at 8.04 ppm. scielo.br In a derivative, 1-methyl-7-nitroquinoxalin-2(1H)-one, the ¹H NMR spectrum in DMSO-d₆ reveals a singlet for the methyl group at 3.68 ppm. nih.gov The aromatic protons show a singlet for H3 at 8.43 ppm, a doublet for H8 at 8.32 ppm (J = 2.4 Hz), a doublet of doublets for H6 at 8.16 ppm (J = 8.8, 2.4 Hz), and a doublet for H5 at 8.06 ppm (J = 8.8 Hz). nih.gov The downfield shift of the protons, particularly those on the nitro-substituted ring, is consistent with the electron-withdrawing nature of the nitro group.

Table 1: ¹H NMR Data for this compound and Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

| 7-Nitroquinoxalin-2-ol | DMSO-d₆ | 12.73 (s, 1H, NH), 8.36 (s, 1H, H3), 8.10 (d, 1H, J=2.0 Hz, H8), 8.04 (dd, 2H, H5 and H6) scielo.br |

| 1-Methyl-7-nitroquinoxalin-2(1H)-one | DMSO-d₆ | 8.43 (s, 1H), 8.32 (d, J=2.4 Hz, 1H), 8.16 (dd, J=8.8, 2.4 Hz, 1H), 8.06 (d, J=8.8 Hz, 1H), 3.68 (s, 3H) nih.gov |

| 1-Ethyl-7-nitroquinoxalin-2(1H)-one | CDCl₃ | 8.42 (s, 1H), 8.26 (d, J=2.4 Hz, 1H), 8.18 (dd, J=8.4, 2.0 Hz, 1H) nih.gov |

| 3-((7-Nitro-2-oxoquinoxalin-1(2H)-yl)methyl)benzonitrile | CDCl₃ | 8.53 (s, 1H), 8.17 (dd, J=5.2, 1.2 Hz, 1H), 8.09 (d, J=0.8 Hz, 1H), 8.08 (d, J=2.8 Hz, 1H), 7.61 (dt, J=4.4 Hz, 1H), 7.60-7.58 (m, 1H), 7.54-7.53 (m, 1H), 7.51 (t, J=4.4 Hz, 1H), 5.53 (s, 2H) nih.gov |

| 7-Nitro-1-(m-tolyl)quinoxalin-2(1H)-one | CDCl₃ | 8.51 (s, 1H), 8.14 (dd, J=8.8, 2.4 Hz, 1H), 8.07 (d, J=8.8 Hz, 1H), 7.60 (d, J=2.4 Hz, 1H), 7.56 (td, J=8.0, 1.6 Hz, 1H), 7.43 (d, J=7.6 Hz, 1H), 7.10-7.08 (m, 2H), 2.47 (s, 3H) nih.gov |

| 7-Nitro-1-(4-nitrophenyl)quinoxalin-2(1H)-one | CDCl₃ | 8.55 (dt, J=8.8, 2.8 Hz, 2H), 8.52 (s, 1H), 8.20 (dd, J=8.8, 2.4 Hz, 1H), 8.12 (d, J=8.8 Hz, 1H), 7.58-7.54 (m, 3H) nih.gov |

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment. In 7-nitroquinoxalin-2-ol, the ¹³C NMR spectrum in DMSO-d₆ shows signals at δ 155.4, 154.5, 147.6, 135.3, 132.3, 130.2, 117.4, and 111.2. scielo.br The DEPT-135 experiment, which distinguishes between CH, CH₂, and CH₃ groups, confirms the presence of CH carbons at δ 155.4, 130.2, 117.4, and 111.2. scielo.br For 1-methyl-7-nitroquinoxalin-2(1H)-one, the ¹³C NMR spectrum in DMSO-d₆ displays signals at δ 154.1, 153.9, 147.9, 136.0, 133.9, 130.9, 117.7, 110.6, and 28.9 for the methyl carbon. nih.gov

Table 2: ¹³C NMR Data for this compound and Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) |

| 7-Nitroquinoxalin-2-ol | DMSO-d₆ | 155.4, 154.5, 147.6, 135.3, 132.3, 130.2, 117.4, 111.2 scielo.br |

| 1-Methyl-7-nitroquinoxalin-2(1H)-one | DMSO-d₆ | 154.1, 153.9, 147.9, 136.0, 133.9, 130.9, 117.7, 110.6, 28.9 nih.gov |

| 3-((7-Nitro-2-oxoquinoxalin-1(2H)-yl)methyl)benzonitrile | CDCl₃ | 154.4, 153.7, 148.7, 136.9, 135.8, 132.8, 132.4, 132.3, 131.7, 130.6, 130.3, 118.8, 118.1, 113.9, 109.9, 45.4 nih.gov |

| 7-Nitro-1-(m-tolyl)quinoxalin-2(1H)-one | CDCl₃ | 154.4, 154.3, 148.5, 141.4, 136.3, 134.7, 134.1, 131.5, 130.8, 128.5, 124.9, 119.9, 118.5, 111.6, 21.6 nih.gov |

| 7-Nitro-1-(4-nitrophenyl)quinoxalin-2(1H)-one | CDCl₃ | 154.0, 153.6, 148.9, 148.6, 139.6, 136.3, 133.6, 132.1, 129.8, 126.3, 119.2, 110.7 nih.gov |

Nuclear Overhauser Effect (NOE) difference spectroscopy is a definitive technique for confirming the spatial proximity of protons, which is crucial for distinguishing between regioisomers. scielo.br In the context of this compound, NOE experiments have been instrumental in confirming the substitution pattern. scielo.br For instance, irradiation of a specific proton and observing an enhancement in the signal of a nearby, but not directly coupled, proton provides conclusive evidence for their close spatial arrangement, thereby confirming the regiochemistry of the nitro group at the 7-position. scielo.brthieme-connect.de

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In this compound and its derivatives, key absorptions include the N-H stretching, C=O (carbonyl) stretching, and the symmetric and asymmetric stretching of the NO₂ (nitro) group.

The IR spectrum of 7-nitroquinoxalin-2-ol shows characteristic peaks at 1667 cm⁻¹ (C=O), 1620 cm⁻¹, 1518 cm⁻¹ (asymmetric NO₂ stretch), and 1347 cm⁻¹ (symmetric NO₂ stretch). scielo.br For 1-methyl-7-nitroquinoxalin-2(1H)-one, the IR spectrum displays absorptions at 1666 cm⁻¹ (C=O), 1587 cm⁻¹, 1512 cm⁻¹ (asymmetric NO₂ stretch), and 1354 cm⁻¹ (symmetric NO₂ stretch). nih.gov The presence of strong absorption bands around 1560-1500 cm⁻¹ and 1390-1300 cm⁻¹ is a hallmark of the nitro group. spectroscopyonline.com

Table 3: Characteristic IR Absorption Frequencies for this compound and Derivatives

| Compound | IR (KBr, νmax, cm⁻¹) |

| 7-Nitroquinoxalin-2-ol | 1667, 1620, 1518, 1347, 898, 752 scielo.br |

| 1-Methyl-7-nitroquinoxalin-2(1H)-one | 2924, 2854, 1666, 1587, 1512, 1462, 1354 nih.gov |

| 3-((7-Nitro-2-oxoquinoxalin-1(2H)-yl)methyl)benzonitrile | 2924, 2854, 2231, 1670, 1593, 1566, 1525, 1448, 1344 nih.gov |

| 7-Nitro-1-(m-tolyl)quinoxalin-2(1H)-one | 2924, 2854, 1678, 1593, 1562, 1527, 1433, 1344 nih.gov |

| 7-Nitro-1-(4-nitrophenyl)quinoxalin-2(1H)-one | 3111, 3082, 2924, 1680, 1595, 1523, 1435, 1348 nih.gov |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. Electrospray ionization (ESI) is a common soft ionization technique used for these types of molecules.

The molecular weight of this compound is 191.14 g/mol . ESI-MS analysis of 7-nitroquinoxalin-2-ol shows a molecular ion peak at m/z 190.0, corresponding to [M-H]⁻. scielo.br High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition of the molecule. For example, the HRMS (EI) for 1-methyl-7-nitroquinoxalin-2(1H)-one shows a calculated m/z for [M]⁺ of 205.0487 and a found value of 205.0486, confirming the molecular formula C₉H₇N₃O₃. nih.gov

Table 4: Mass Spectrometry Data for this compound Derivatives

| Compound | Ionization Method | Calculated m/z | Found m/z | Molecular Formula |

| 1-Methyl-7-nitroquinoxalin-2(1H)-one | HRMS (EI) | 205.0487 | 205.0486 | C₉H₇N₃O₃ nih.gov |

| 3-((7-Nitro-2-oxoquinoxalin-1(2H)-yl)methyl)benzonitrile | HRMS (EI) | 306.0753 | 306.0748 | C₁₆H₁₀N₄O₃ nih.gov |

| 7-Nitro-1-(m-tolyl)quinoxalin-2(1H)-one | HRMS (EI) | 281.0800 | 281.0803 | C₁₅H₁₁N₃O₃ nih.gov |

| 7-Nitro-1-(4-nitrophenyl)quinoxalin-2(1H)-one | HRMS (EI) | 312.0495 | 312.0490 | C₁₄H₈N₄O₅ nih.gov |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by providing highly accurate mass measurements. For this compound, with a molecular formula of C₈H₅N₃O₃, the expected monoisotopic mass is 191.0331 g/mol .

While specific high-resolution mass spectrometry data for this compound is not extensively detailed in the public domain, the mass spectrometric behavior of closely related nitro-substituted quinoxalinone derivatives has been well-documented. For instance, various studies on analogous structures consistently demonstrate the utility of HRMS in confirming their molecular formulas. In these studies, Electrospray Ionization (ESI) is a commonly employed technique, typically showing the protonated molecule [M+H]⁺ in the positive ion mode.

The table below illustrates typical HRMS data for related quinoxalinone derivatives, showcasing the level of accuracy achieved with this technique. This data serves as a reference for the expected precision in the analysis of this compound.

| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |

| 7-nitro-2-(thiophen-2-yl)quinoxaline | C₁₂H₈N₃O₂S | 258.0332 | 258.0338 | |

| 7-nitro-2-(thiophen-3-yl)quinoxaline | C₁₂H₈N₃O₂S | 258.0332 | 258.0342 | |

| 6-nitro-2-(thiophen-2-yl)quinoxaline | C₁₂H₈N₃O₂S | 258.0332 | 258.0326 |

This table is for illustrative purposes to show the typical accuracy of HRMS for related compounds.

The precise mass measurement obtained from HRMS provides strong evidence for the elemental composition of this compound, complementing data from other spectroscopic methods like NMR and IR to confirm its chemical structure.

Crystallographic Studies and Solid-State Analysis

Crystallographic studies offer definitive proof of a molecule's three-dimensional structure, providing precise information on bond lengths, bond angles, and intermolecular interactions within the solid state.

X-ray Single Crystal Diffraction

X-ray single-crystal diffraction is the gold standard for determining the absolute structure of a crystalline solid. For this compound, studies have revealed that it crystallizes in a triclinic system. This determination is crucial for understanding the packing of the molecules in the crystal lattice.

In a similar vein, the crystal structure of another derivative, 3-ethoxy-1-ethyl-6-nitroquinoxalin-2(1H)-one, has been thoroughly investigated and its crystallographic data deposited with the Cambridge Crystallographic Data Centre (CCDC reference: 2292321). iucr.org Such studies on analogous compounds provide a robust framework for understanding the structural characteristics of the broader class of nitro-substituted quinoxalinones.

The key crystallographic parameters for a related nitroquinoxalinone derivative are presented in the table below, illustrating the type of detailed information obtained from such analyses.

| Parameter | 3-ethoxy-1-ethyl-6-nitroquinoxalin-2(1H)-one |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.2009(17) |

| b (Å) | 8.3544(9) |

| c (Å) | 13.9179(17) |

| β (°) | 104.980(5) |

| Volume (ų) | 1371.3(3) |

| Z | 4 |

| Reference | iucr.org |

This table presents data for a related compound to illustrate the nature of crystallographic parameters.

Analysis of Hydrogen Bonding and Intermolecular Interactions in Crystalline States

The arrangement of molecules in a crystal is governed by a network of intermolecular interactions, which play a critical role in determining the physical properties of the solid. For this compound, the crystal structure reveals the presence of intermolecular C–H⋯N interactions. These interactions are significant as they differ from the N-H⋯O hydrogen bonds that are often observed in other quinoxalinone derivatives. researchgate.net

In the case of 3-methyl-7-nitro-2(1H)-quinoxalinone, short contacts between the carbon of the methyl group and a nitrogen atom of the quinoxaline (B1680401) ring are established. researchgate.netresearchgate.net This highlights how even small changes in the molecular structure can influence the packing and intermolecular forces.

A more detailed analysis of the intermolecular interactions in the crystal structure of 3-ethoxy-1-ethyl-6-nitroquinoxalin-2(1H)-one shows the presence of weak C—H⋯O hydrogen bonds and slipped π-stacking interactions. iucr.org Hirshfeld surface analysis of this derivative indicated that H⋯H (43.5%) and H⋯O/O⋯H (30.8%) contacts are the most significant contributors to the crystal packing. iucr.org These findings underscore the importance of both hydrogen bonding and π-stacking in the solid-state architecture of nitro-substituted quinoxalinones.

The table below summarizes the key intermolecular interactions observed in this compound and a related derivative.

| Compound | Key Intermolecular Interactions |

| This compound | C–H⋯N interactions |

| 3-ethoxy-1-ethyl-6-nitroquinoxalin-2(1H)-one | Weak C—H⋯O hydrogen bonds, slipped π-stacking interactions iucr.org |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for exploring the intrinsic properties of molecules. mdpi.comresearchgate.net These methods have become popular for studying quinoxalinone derivatives because they offer a balance of accuracy and computational cost, providing reliable results for medium-sized organic compounds. researchgate.netresearchgate.net

Density Functional Theory (DFT) Studies on Molecular Properties

DFT studies are widely employed to optimize the geometry of quinoxalinone derivatives and to calculate a range of electronic properties that govern their reactivity and behavior. researchgate.netjmaterenvironsci.comiucr.org Functionals like B3LYP combined with basis sets such as 6-31G* or 6-311G(d,p) are commonly used to model these systems. researchgate.netiucr.org Such calculations allow for the prediction of atomic charges, electronic density distribution, and electrostatic potentials, which are crucial for understanding the molecule's reactivity. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. The HOMO energy (EHOMO) is related to a molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. mdpi.comnih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.govwuxibiology.com

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a] quinoxaline (B1680401) | -6.0504 | -3.2446 | 2.8058 | nih.gov |

| 3-ethoxy-1-ethyl-6-nitroquinoxalin-2(1H)-one | N/A | N/A | 4.39 | iucr.org |

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's stability and reactivity. mdpi.comnih.gov These indices, including chemical hardness (η), softness (σ), and the electrophilicity index (ω), are calculated using the following relationships: mdpi.comnih.gov

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I = -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A = -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons to itself. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. A harder molecule is less reactive. |

| Chemical Softness (σ) | σ = 1 / η | The reciprocal of hardness; a softer molecule is more reactive. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering of a system when it accepts electrons. |

These parameters are crucial for predicting the reactive nature of a molecule. researchgate.net A good electrophile is characterized by a high electrophilicity index (ω), while a high chemical hardness (η) indicates high stability and low reactivity. mdpi.com Calculations for quinoxalinone derivatives have been used to correlate these theoretical parameters with experimentally observed behavior, such as corrosion inhibition efficiency. researchgate.net

Conformational Analysis and Energy Landscapes

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) and their corresponding energies. For quinoxalinone derivatives, the core structure is a relatively rigid, planar bicyclic system. jmaterenvironsci.com X-ray crystallography studies of related compounds confirm this general planarity. iucr.orgacs.org For example, the crystal structure of 3-ethoxy-1-ethyl-6-nitroquinoxalin-2(1H)-one shows that the dihydroquinoxaline ring is nearly planar. iucr.org Similarly, an X-ray study of a 7-nitro-2,3(1H,4H)-quinoxalinedione derivative revealed that the 7-nitro group is almost coplanar with the quinoxaline ring, allowing for maximum electronic conjugation. acs.org The crystal structure of the parent 7-Nitro-2(1H)-quinoxalinone has been identified as belonging to the triclinic system, which is distinguished from methyl- or chloro-substituted analogs by its intermolecular C–H⋯N interactions.

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) are computational techniques used to predict how a molecule (ligand) binds to a macromolecular target, such as a protein or DNA, and to study the stability and dynamics of the resulting complex. scispace.comresearchgate.net These methods are instrumental in drug discovery and materials science. researchgate.netnih.gov

Quinoxalinone derivatives are subjects of numerous docking studies to explore their therapeutic potential. researchgate.netnih.govresearchgate.net For instance, derivatives of this compound have been designed and investigated as novel inhibitors of bacterial DNA gyrase, a crucial enzyme for bacterial survival. researchgate.net In these studies, the quinoxalinone scaffold is docked into the enzyme's active site to predict binding affinity and key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to its inhibitory activity. researchgate.netresearchgate.net

Similarly, quinoxalinone derivatives have been evaluated as antagonists for the AMPA receptor, a target for anticonvulsant drugs. researchgate.net Molecular modeling helps to rationalize the biological activity by correlating the binding affinity at the receptor with the anticonvulsant effects observed in experimental models. researchgate.net In other studies, docking simulations have been used to investigate quinoxalinones as inhibitors for targets like c-Jun N-terminal kinase 3 (JNK3) and for applications in materials science, such as corrosion inhibition. scispace.combohrium.com Molecular dynamics simulations further complement docking by providing insights into the stability of the ligand-receptor complex over time in a simulated physiological environment. scispace.com

Ligand-Receptor Interaction Modeling

Computational modeling has been instrumental in understanding how derivatives of this compound interact with biological targets, particularly the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. nih.govacs.org Studies involving related quinoxalinone compounds have provided a model for these interactions.

A computational study using water-quinoxaline complexes to mimic the hydrogen-bonding interactions between the ligand and the receptor indicated that the binding affinity is related to the stabilization energy of this interaction. nih.govacs.org For potent derivatives like 8-(1H-imidazol-1-yl)-7-nitro-4(5H)-imidazo[1,2-a]quinoxalinone, it is deduced that the nitrogen atom of the fused heterocycle at the 3-position is a critical hydrogen bond acceptor, while the amide group acts as a proton donor in the binding process with the AMPA receptor. nih.govacs.org

Docking studies on various quinoxaline derivatives have identified key amino acid residues within the AMPA receptor's binding pocket that are involved in the interaction. These residues include Glu-13, Tyr-16, Tyr-61, Pro-89, Leu-90, Thr-91, Arg-96, Gly-141, Ser-142, Thr-174, Glu-193, Met-196, and Tyr-220. researchgate.net This detailed modeling of ligand-receptor interactions is crucial for the rational design of new and more potent receptor antagonists.

Pharmacophore Modeling for Receptor Binding

Based on the structure-activity relationships of active compounds, a pharmacophore model for the binding of imidazolylquinoxaline derivatives to the AMPA receptor has been proposed. nih.govacs.org This model is essential for designing new molecules with high affinity and selectivity.

The key features of this pharmacophore model include:

A hydrogen bond acceptor site, which is fulfilled by the nitrogen atom in the fused heterocycle at the 3-position. nih.govacs.org

A hydrogen bond donor site, represented by the amide proton of the quinoxalinone ring system. nih.govacs.org

The model helps to explain why certain isomers, such as 8-(1H-imidazol-1-yl)-7-nitro-4(5H)-imidazo[1,5-a]quinoxalinone, exhibit weak or no affinity for the receptor, as their spatial arrangement does not fit the proposed pharmacophore. nih.govacs.org Furthermore, the model suggests that introducing suitable alkyl substituents can enhance the binding affinity for the AMPA receptor. nih.govacs.org

Predicting Structure-Activity Relationships (SAR) through Computational Approaches

Computational methods are vital for predicting the structure-activity relationships (SAR) of this compound and its analogs, guiding the synthesis of more effective compounds. nih.govacs.orgresearchgate.net SAR studies explore how modifications to a molecule's structure affect its biological activity. nih.gov

A computational analysis of water-quinoxaline complexes has been used to understand the varying affinities of different quinoxalinone derivatives for the AMPA receptor, suggesting that the stabilization energy of the interaction is a key determinant. nih.govacs.org This approach allows for the prediction of binding affinity before undertaking complex synthetic procedures.

For instance, the high affinity of compounds like 8-(1H-imidazol-1-yl)-7-nitro-4(5H)-imidazo[1,2-a]quinoxalinone (Ki = 0.057 μM) compared to the weak affinity of its [1,5-a] isomer highlights the specific structural requirements for potent receptor antagonism. nih.govacs.org The introduction of alkyl groups on certain positions can further improve this affinity, a finding that is supported by computational models. nih.govacs.org These predictive models are powerful tools in drug discovery, enabling a more focused and efficient search for lead compounds. nih.govchemrxiv.org

Table 1: Binding Affinities of Quinoxaline Derivatives for the AMPA Receptor

| Compound | Ki (μM) |

|---|---|

| 8-(1H-imidazol-1-yl)-7-nitro-4(5H)-imidazo[1,2-a]quinoxalinone (5a) | 0.057 |

| 8-(1H-imidazol-1-yl)-7-nitro-4(5H)-imidazo[1,5-a]quinoxalinone (5b) | No or weak affinity |

| 6-(1H-imidazol-1-yl)-7-nitro-2,3(1H,4H)-quinoxalinedione (1a, YM90K) | 0.084 |

| 8-(1H-imidazol-1-yl)-7-nitro-4(5H)- nih.govacs.orgresearchgate.nettriazolo[4,3-a]quinoxalinone (14a) | 0.19 |

| NBQX (2) | 0.060 |

Data sourced from the Journal of Medicinal Chemistry. nih.govacs.org

Modeling of Environmental and Material Interactions

Beyond pharmacology, theoretical models are employed to understand how quinoxalinone derivatives interact with materials, particularly in the context of preventing corrosion.

Corrosion Inhibition Mechanism Studies

Quinoxaline derivatives have been identified as effective corrosion inhibitors for metals like mild steel in acidic environments. imist.maresearchgate.net Theoretical studies, including Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, have been crucial in elucidating the mechanism behind this protective action. imist.maresearchgate.net

These computational methods reveal that the inhibition mechanism involves the adsorption of the quinoxaline molecules onto the metal surface, forming a protective barrier. imist.maresearchgate.net The effectiveness of this adsorption depends on the electronic properties of the inhibitor molecule. DFT calculations help to determine parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE), and the fraction of electrons transferred (ΔN). researchgate.net

The adsorption is typically governed by the Langmuir isotherm, indicating that the molecules form a monolayer on the metal surface. imist.maresearchgate.net The presence of heteroatoms (like nitrogen and oxygen) and the π-electrons in the aromatic rings of the quinoxalinone structure facilitate strong adsorption onto the d-orbitals of the iron atoms on the steel surface. physchemres.org This interaction can be a mix of physisorption (electrostatic interactions) and chemisorption (charge sharing or transfer). researchgate.net MD simulations further provide a visual and energetic understanding of how these inhibitor molecules orient themselves and interact with the metal surface in an aqueous corrosive environment. imist.ma

Table 2: Theoretical Parameters for Corrosion Inhibition

| Parameter | Significance in Corrosion Inhibition |

|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | Higher values indicate a greater tendency to donate electrons to the metal surface. |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Lower values suggest a greater ability to accept electrons from the metal surface. researchgate.net |

| ΔE (Energy Gap = ELUMO - EHOMO) | A smaller energy gap generally correlates with higher inhibition efficiency due to increased reactivity. |

| ΔN (Fraction of Electrons Transferred) | Indicates the tendency of the molecule to donate electrons to the metal surface. |

| Interaction Energy | A more negative value signifies stronger adsorption of the inhibitor on the metal surface. researchgate.net |

This table summarizes key quantum chemical parameters and their general interpretation in the context of corrosion inhibition studies.

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 8-(1H-imidazol-1-yl)-7-nitro-4(5H)-imidazo[1,2-a]quinoxalinone |

| 8-(1H-imidazol-1-yl)-7-nitro-4(5H)-imidazo[1,5-a]quinoxalinone |

| 6-(1H-imidazol-1-yl)-7-nitro-2,3(1H,4H)-quinoxalinedione (YM90K) |

| 8-(1H-imidazol-1-yl)-7-nitro-4(5H)- nih.govacs.orgresearchgate.nettriazolo[4,3-a]quinoxalinone |

| NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline) |

| 6-nitro-2,3-diphenylquinoxaline |

| 3-methyl-1-propargylquinoxalin-2(1H)-one (MPQO) |

| 6-methyl-2,3-diphenylquinoxaline |

| 2,3-diphenylquinoxaline |

| (2E,3E)-2,3-dihydrazono-1,2,3,4-tetrahydroquinoxaline |

| (2E,3E)-2,3-dihydrazono-6-methyl-1,2,3,4-tetrahydroquinoxaline |

| (E)-3-(2-(benzofuran-2-yl)vinyl)quinoxalin-2(1H)-one (FR115) |

| 3-phenyl-1-propylquinoxalin-2(1H)-one (PRQX) |

| 3-(4-bromostyryl)-1-((8-hydroxyquinolin-5-yl)methyl)quinoxalin-2(1H)-one (BrSQX) |

Pharmacological and Biological Activity Research

Neuropharmacological Activities

Research into 7-Nitro-2(1H)-quinoxalinone and its derivatives has revealed significant activity within the central nervous system. These compounds have been primarily investigated for their interaction with excitatory amino acid (EAA) receptors, which are crucial for neuronal communication.

Quinoxalinedione derivatives, including those with a nitro group at the 7-position, have been identified as potent antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a subtype of ionotropic glutamate (B1630785) receptors. The compound 6-(1H-imidazol-1-yl)-7-nitro-2,3(1H,4H)-quinoxalinedione (YM90K) has been shown to be a selective and potent competitive antagonist for the AMPA receptor. nih.govacs.org Further studies on related structures, such as 8-(1H-imidazol-1-yl)-7-nitro-4(5H)-imidazo[1,2-a]quinoxalinone, also demonstrated high affinity for AMPA receptors. acs.org The selectivity of these compounds is a key area of research, with studies indicating a significantly higher affinity for AMPA receptors compared to N-methyl-D-aspartate (NMDA) receptors. For instance, one derivative showed over 100-fold selectivity for the AMPA receptor over the NMDA receptor and its glycine binding site. nih.gov Another related compound was found to have excellent AMPA selectivity, exceeding 5000-fold against both the NMDA and glycine sites. acs.org

The antagonistic activity of this compound derivatives at the AMPA receptor has been quantified through radioligand binding assays. These studies measure the ability of the compounds to displace the radiolabeled AMPA agonist, [3H]AMPA, from its binding site on receptors in rat brain tissue. The potency is typically expressed as the inhibitor constant (Ki), with lower values indicating higher binding affinity.

Research has shown that 6-(1H-imidazol-1-yl)-7-nitro-2,3(1H,4H)-quinoxalinedione is a potent inhibitor of [3H]AMPA binding, with an affinity comparable to the well-known AMPA antagonist NBQX. nih.gov The introduction of a hydroxyl group to the quinoxalinedione structure was found to further enhance this binding affinity. nih.govresearchgate.net

| Compound | Inhibitor Constant (Ki) in µM | Reference |

|---|---|---|

| 6-(1H-imidazol-1-yl)-7-nitro-2,3(1H,4H)-quinoxalinedione (YM90K) | 0.084 | nih.gov |

| 1-hydroxy-7-(1H-imidazol-1-yl)-6-nitro-2,3(1H,4H)-quinoxalinedione | 0.021 | nih.govresearchgate.net |

| NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline) | 0.060 | nih.gov |

Kainic acid (KA), a potent agonist for AMPA/kainate receptors, is widely used as a neurotoxin in research to model excitotoxicity-induced neuronal damage, particularly in the hippocampus. nih.gov The neuroprotective potential of AMPA antagonists can be evaluated by their ability to prevent this damage. Studies have shown that heterocyclic-fused quinoxalinones, which are structurally related to this compound, exhibit potent inhibitory activity against kainate-induced toxicity in hippocampal cell cultures. acs.org This suggests a neuroprotective role for these compounds by blocking the excessive stimulation of glutamate receptors that leads to cell death.

Investigations into the neuropharmacological profile of quinoxalinone derivatives have extended to their effects on mood and behavior. Research on the closely related isomer, 6-nitro-2(1H)-quinoxalinone (NQu), has demonstrated notable anxiolytic and antidepressant-like effects in animal models. scirp.orgresearchgate.net

In studies using the Elevated Plus Maze (EPM) and Forced Swim Test (FST) in rats, chronic administration of NQu produced significant anxiolytic and antidepressant-like responses. researchgate.net The anxiolytic effect was found to be comparable to that of diazepam, while the antidepressant effect was similar to that of clomipramine. researchgate.net Importantly, these behavioral effects were observed without affecting the locomotor activity of the animals, indicating that the results were not due to sedation. researchgate.netwisdomlib.org Further research explored the combination of NQu with its parent compound, 2(1H)-quinoxalinone (Qu), and found a synergistic anti-anxiety effect at lower doses. wisdomlib.org

The role of AMPA receptor antagonists in mitigating seizures is well-established, as these receptors are involved in the propagation of epileptic activity. Derivatives of this compound have been evaluated for their anticonvulsant properties. Specifically, 6-(1H-imidazol-1-yl)-7-nitro-2,3(1H,4H)-quinoxalinedione was found to provide protection against sound-induced seizures in DBA/2 mice, a common animal model for reflex epilepsy. nih.gov This finding supports the therapeutic potential of this class of compounds in seizure disorders.

While the primary target of many nitro-substituted quinoxalinones is the AMPA receptor, their activity at other glutamate receptors, such as the NMDA receptor, has also been examined to determine their selectivity. Structurally related quinoxaline (B1680401) compounds, like CNQX and DNQX, have been found to act as antagonists at the glycine binding site of the NMDA receptor, though with lower affinity than at AMPA receptors. nih.gov

However, for the more complex 7-nitro-quinoxalinone derivatives, a high degree of selectivity for the AMPA receptor has been consistently reported. For example, 1-hydroxy-7-(1H-imidazol-1-yl)-6-nitro-2,3(1H,4H)-quinoxalinedione demonstrated over 100-fold selectivity for the AMPA receptor compared to the NMDA receptor and its associated glycine site. nih.gov An even more pronounced selectivity was observed with 8-(1H-imidazol-1-yl)-7-nitro-4(5H)-imidazo[1,2-a]quinoxalinone, which showed negligible affinity for both the NMDA binding site and the glycine site, resulting in a selectivity ratio of over 5000-fold in favor of the AMPA receptor. acs.org This high selectivity is a desirable characteristic, as it may reduce the potential for side effects associated with broad-spectrum glutamate receptor antagonism.

AMPA Receptor Antagonism and Selectivity

Antimicrobial and Anti-infective Applications of this compound Derivatives

The quinoxaline nucleus, particularly when substituted with a nitro group, is a scaffold of significant interest in medicinal chemistry due to its wide spectrum of biological activities. nih.govmdpi.com Research has demonstrated that derivatives of this compound exhibit a range of antimicrobial and anti-infective properties, which are detailed in the following sections.

Antibacterial Activity

Quinoxaline derivatives have been extensively studied for their potential as antibacterial agents against both Gram-positive and Gram-negative bacteria. nih.gov A series of 6-(morpholinosulfonyl)quinoxalin-2(1H)-one based derivatives were synthesized and evaluated for their in vitro antimicrobial activity. johnshopkins.edu Several of these compounds exhibited significant antibacterial activity, with Minimum Inhibitory Concentration (MIC) values ranging from 0.97 to 62.5 µg/mL against various bacterial strains. johnshopkins.edu Notably, the most active of these derivatives also demonstrated bactericidal potential against multi-drug resistant bacteria (MDRB) with MIC values between 1.95 and 15.62 µg/mL. johnshopkins.edu Other studies have also reported the synthesis of quinoxalinone derivatives that show varied antibacterial activities towards the microorganisms tested. mdpi.comscispace.com

| Compound Class | Bacterial Strains | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 6-(morpholinosulfonyl)quinoxalin-2(1H)-one derivatives | Standard bacterial strains | 0.97–62.5 | johnshopkins.edu |

| Active 6-(morpholinosulfonyl)quinoxalin-2(1H)-one derivatives | Multi-drug resistant bacteria (MDRB) | 1.95–15.62 | johnshopkins.edu |

| Substituted quinoxalin-2(1H)-one derivatives | E. coli, P. aerogenosa, S. aureus | Active | jocpr.com |

Antifungal Activity

The antifungal potential of quinoxaline derivatives has been another key area of investigation. mdpi.com Certain synthesized quinoxalinone compounds have demonstrated moderate activity against fungal strains such as Aspergillus niger and Candida albicans. nih.govjocpr.com For instance, in one study, compounds incorporating a 2-hydroxy-3-methylquinoxaline nucleus showed moderate efficacy against both of these fungal species. nih.gov Another study focusing on quinoxaline derivatives designed for agricultural use found that some compounds exhibited significant antifungal activities in vitro, with some being more potent than the commercial fungicide azoxystrobin against Rhizoctonia solani (anti-RS activity). nih.govrsc.org Specifically, compounds 5j and 5t showed EC50 values of 8.54 and 12.01 μg mL−1, respectively, against this plant pathogen. nih.gov

| Compound/Derivative | Fungal Strain | Activity | Reference |

|---|---|---|---|

| Quinoxaline derivatives (e.g., Compounds 4, 6, 7a) | A. niger, C. albicans | Moderate activity | nih.gov |

| Compound 5j | Rhizoctonia solani | EC50 = 8.54 µg/mL | nih.gov |

| Compound 5t | Rhizoctonia solani | EC50 = 12.01 µg/mL | nih.gov |

| Quinoxaline-2-oxyacetate hydrazide derivatives | G. zeae, C. orbiculare, A. alternata, R. solani | EC50 values as low as 0.15-0.87 µg/mL | mdpi.com |

Antiviral Activity

Quinoxaline-based compounds are recognized for their potential as antiviral agents, with research exploring their efficacy against a variety of viral pathogens, including those responsible for respiratory illnesses. nih.govrsc.orgnih.gov The broad applicability of this chemical class has made it a focal point in the search for novel antiviral therapies. researcher.liferesearchgate.net Studies have highlighted the importance of quinoxaline derivatives as promising candidates for intervention against viruses, including influenza and coronaviruses. nih.gov The structural versatility of the quinoxaline scaffold allows for multidimensional functionalization, which is a key attribute in the development of potent antiviral drugs. rsc.org

Antitubercular Activity

Derivatives of quinoxaline have emerged as a promising class of compounds in the search for new treatments for tuberculosis. nih.gov Quinoxaline-1,4-di-N-oxide derivatives, in particular, have shown significant activity against Mycobacterium tuberculosis. nih.govrsc.org In one study, several n-butyl and isobutyl quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives were evaluated, with seventeen of the twenty-eight compounds showing lower Minimum Inhibitory Concentration (MIC) values than the standard drug isoniazid. rsc.org The most potent derivatives, T-148, T-149, T-163, and T-164, exhibited MIC values of 0.53, 0.57, 0.53, and 0.55 μM, respectively. rsc.org Other research has also identified quinoxaline derivatives with promising anti-tubercular activity, with some compounds showing MIC values below 25 µg/ml against the H37Rv strain of M. tuberculosis. jocpr.comjocpr.com The presence of a nitro group has been noted in some active compounds. nih.gov

| Compound/Derivative | Target | Activity (MIC) | Reference |

|---|---|---|---|

| T-148 | M. tuberculosis H37Rv | 0.53 µM | rsc.org |

| T-149 | M. tuberculosis H37Rv | 0.57 µM | rsc.org |

| T-163 | M. tuberculosis H37Rv | 0.53 µM | rsc.org |

| T-164 | M. tuberculosis H37Rv | 0.55 µM | rsc.org |

| GKR 4b, 4c, 4f | M. tuberculosis H37Rv | 25 µg/mL | jocpr.com |

| 3-phenylquinoxaline 1,4-di-N-oxide derivatives | M. tuberculosis | <0.2 µg/mL for 34 compounds | researchgate.net |

Antimalarial Activity

The anti-plasmodial properties of quinoxaline derivatives are well-documented, with several studies highlighting their potency against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov A lead anti-schistosomal quinoxaline compound, compound 22, which features a nitro group at the C6 position, demonstrated potent activity against both the 3D7 (IC50 = 22 nM) and the multi-drug resistant Dd2 (IC50 = 32 nM) strains of P. falciparum. nih.govaber.ac.ukmalariaworld.org Further evaluation of derivatives identified compounds 31 and 33 as being even more potent. nih.govmalariaworld.org The modification of the nitro group on this scaffold was found to greatly diminish its antimalarial activity, indicating the importance of this functional group for its efficacy. nih.govaber.ac.uk

| Compound | P. falciparum Strain | Activity (IC50) | Reference |

|---|---|---|---|

| Compound 22 (6-nitroquinoxaline derivative) | 3D7 | 22 nM | nih.govaber.ac.uk |

| Dd2 (multi-drug resistant) | 32 nM | nih.govaber.ac.uk | |

| Compound 31 | 3D7 | Potent activity | nih.govmalariaworld.org |

| Compound 33 | 3D7 | Potent activity | nih.govmalariaworld.org |

Antiprotozoal Activity

Research into 7-nitroquinoxalin-2-ones, identified as VAM2 compounds, has revealed significant activity against protozoan parasites. sciforum.netresearchgate.net These compounds were evaluated against tachyzoites of the RH strain of Toxoplasma gondii. researchgate.net Among ten compounds tested, VAM2-2 showed the highest toxoplasmicidal activity, causing a 91% decrease in tachyzoite viability with minimal impact on the host cell. The minimum inhibitory concentration (MIC50) for VAM2-2 was determined to be 3.3 μM. researchgate.net Other studies have synthesized and evaluated new quinoxaline derivatives against a panel of protozoa, including Leishmania donovani, Trypanosoma brucei brucei, and Trichomonas vaginalis, with several compounds displaying interesting activities. nih.govsci-hub.se Furthermore, n-butyl and iso-butyl quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives have shown potent activity against Giardia lamblia, Trichomonas vaginalis, and Entamoeba histolytica, with IC50 values often better than the reference drug metronidazole. nih.gov

| Compound/Derivative | Protozoan | Activity | Reference |

|---|---|---|---|

| VAM2-2 (7-nitroquinoxalin-2-one) | Toxoplasma gondii (tachyzoites) | 91% viability decrease; MIC50 = 3.3 µM | researchgate.net |

| Quinoxaline amides | Leishmania donovani | IC50 < 20 µM | nih.gov |

| n-butyl quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives | G. lamblia, T. vaginalis, E. histolytica | Potent IC50 values (e.g., 47-77 nM for some against G. lamblia) | nih.gov |

| Nitroquinoxaline 29 and 30 | Schistosoma mansoni (NTS) | >70% activity at 0.1 µM | asm.org |

Anticancer and Cytotoxic Studies

Research into this compound and its related analogs has unveiled several mechanisms through which these compounds exhibit potential as anticancer agents. The quinoxaline scaffold is a recognized platform in the development of chemotherapeutic agents, with derivatives showing activity against various tumor cell lines. The introduction of a nitro group at the 7-position can significantly influence the compound's biological profile, particularly in the context of the tumor microenvironment.

Selective Cytotoxicity Against Solid Tumor Cells Under Hypoxic Conditions

The unique microenvironment of solid tumors, often characterized by low oxygen levels (hypoxia), presents a significant challenge for conventional cancer therapies but offers a target for specialized drugs. Nitroaromatic compounds, including derivatives of quinoxaline, are designed to exploit these hypoxic conditions. These compounds can function as bioreductive prodrugs, which are relatively inert in well-oxygenated (normoxic) tissues but are activated under hypoxic conditions by cellular reductases into potent cytotoxic agents. This selective activation minimizes damage to healthy cells while targeting tumor cells.

Quinoxaline 1,4-di-N-oxides (QdNOs), a related class of compounds, are well-documented for their selective toxicity toward hypoxic cells. The two N-oxide groups are considered crucial for this antitumor potential. The mechanism involves the reduction of the N-oxide or nitro groups within the low-oxygen environment of the tumor, leading to the formation of reactive species that induce cell death. The efficacy of this selective cytotoxicity is often measured by the hypoxia cytotoxicity ratio (HCR), which compares the drug's potency under hypoxic versus normoxic conditions. For some quinoxaline derivatives, this ratio can be substantial, indicating a strong preference for activity in tumors. While specific HCR values for this compound are not detailed, the presence of the nitro group on the quinoxaline core is a key structural feature for this mechanism of action.

Inhibition of Lactate Dehydrogenase A (LDHA)

Cancer cells exhibit altered metabolism, often relying on aerobic glycolysis for energy production even when oxygen is available—a phenomenon known as the Warburg effect. Lactate dehydrogenase A (LDHA) is a critical enzyme in this process, catalyzing the conversion of pyruvate to lactate. The upregulation of LDHA is common in many cancers and is linked to tumor progression and maintenance. Consequently, the inhibition of LDHA has emerged as a promising strategy for anticancer therapy, as it can lead to a reduction in ATP levels, induce oxidative stress, and trigger cell death.

The quinoxaline scaffold has been investigated for its potential to inhibit LDHA. For instance, a study involving Schiff's bases derived from quinoxalinone identified a molecule, compound (4d), that demonstrated an LDHA suppression efficiency of 84.95%. This suggests that the quinoxalinone core can be a viable starting point for designing LDHA inhibitors. However, research specifically detailing the direct inhibitory activity of this compound against LDHA is not extensively documented in the available literature.

Table 1: LDHA Inhibition by a Representative Quinoxalinone Derivative

| Compound | Description | LDHA Inhibition Efficiency (%) | Reference |

|---|---|---|---|

| Compound (4d) | A quinoxalinone-based Schiff's base | 84.95% |

Modulation of IKKβ Phosphorylation

The inhibitor of nuclear factor kappa B kinase subunit beta (IKKβ) is a key regulatory kinase in the canonical nuclear factor-κB (NF-κB) signaling pathway. Constitutive activation of this pathway is linked to the initiation and progression of various cancers, making IKKβ a logical target for therapeutic intervention.

Research has identified quinoxaline-based compounds that can modulate this pathway. Specifically, this compound (in its tautomeric form, 7-nitroquinoxalin-2-ol) serves as a crucial synthetic intermediate for producing analogs that inhibit TNFα-induced IKKβ-mediated NF-κB activity. A study focused on hit-to-lead optimization identified a novel quinoxaline urea analog as an effective inhibitor of IKKβ phosphorylation. This demonstrates that the quinoxaline scaffold, for which this compound is a key precursor, is a viable framework for developing modulators of the IKKβ/NF-κB signaling cascade for cancer therapy.

Other Pharmacological Activities

Beyond its anticancer potential, the this compound structure is associated with other significant pharmacological activities.

Aldose Reductase Inhibition

Aldose reductase (ALR2) is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. Under hyperglycemic conditions associated with diabetes, the overactivation of this pathway contributes to long-term complications. As such, inhibiting ALR2 is a key therapeutic strategy.

The quinoxalin-2(1H)-one scaffold has been successfully utilized to design potent and selective ALR2 inhibitors. A study on a series of novel nitro-quinoxalinone derivatives found that several compounds exhibited significant ALR2 inhibitory activity, with IC50 values in the low micromolar range. For example, one of the most potent compounds in the series, 6,7-dichloro-5,8-dinitro-3-phenoxyquinoxalin-2(1H)-one, displayed an IC50 value of 1.54 μM. This highlights the potential of the nitro-substituted quinoxalinone core structure in targeting aldose reductase.

Table 2: Aldose Reductase (ALR2) Inhibitory Activity of Representative Nitro-Quinoxalinone Derivatives

| Compound | ALR2 IC50 (μM) | Reference |

|---|---|---|

| 6,7-dichloro-5,8-dinitro-3-phenoxyquinoxalin-2(1H)-one | 1.54 | |

| General range for active nitro-quinoxalinone derivatives | 1.54 - 18.17 |

Anti-inflammatory and Analgesic Effects

The quinoxaline nucleus is a well-established pharmacophore in compounds exhibiting anti-inflammatory and analgesic properties. Research has shown that various quinoxaline derivatives can exert these effects through multiple mechanisms, including the inhibition of inflammatory modulators like cyclooxygenase (COX) and various cytokines.

The anti-inflammatory activity of quinoxaline derivatives has been evaluated in vivo using standard models such as the carrageenan-induced paw edema test in rats. Similarly, their analgesic potential has been assessed using methods like the acetic acid-induced writhing test and the Eddy's hot plate technique in mice. Studies have reported significant reductions in edema and pain responses with various substituted quinoxalines, demonstrating the broad potential of this chemical class in managing inflammation and pain. For example, certain quinoxaline derivatives have shown a percentage reduction in edema comparable to the standard drug Indomethacin.

Table 3: Anti-inflammatory and Analgesic Activity of Representative Quinoxaline Derivatives

| Activity | Test Model | Compound | Result (% Reduction/Protection) | Reference |

|---|---|---|---|---|

| Anti-inflammatory | Carrageenan-induced paw edema | Quinoxaline derivative 3 | 53.91% reduction in edema | |

| Analgesic | Acetic acid-induced writhing | Quinoxaline derivative 17c | 68.79% protection | |

| Analgesic | Acetic acid-induced writhing | OAQX (5 mg/kg) | Significant decrease in writhing |

Cholinesterase and α-glycosidase Inhibition

No specific research data was found regarding the direct inhibitory effects of this compound on cholinesterase or α-glycosidase enzymes. While the broader class of quinoxaline and quinoxalinone derivatives has been a subject of investigation for these activities, the specific inhibitory profile for this compound has not been reported in the available literature. For instance, studies on other quinoxalinone derivatives have detailed their interactions with α-glucosidase, but none of the tested compounds included the 7-nitro functional group nih.gov. Similarly, research into cholinesterase inhibition has focused on other substitution patterns on the quinoxaline scaffold nih.gov.

Histamine-4 Receptor Antagonism

There is currently no scientific literature available that documents the activity of this compound as a Histamine-4 (H4) receptor antagonist. Research in the field of H4 receptor antagonists has explored a variety of chemical scaffolds, but quinoxalinone derivatives, and specifically this compound, have not been identified as subjects of such investigations.

ORL-1 Receptor Modulation

An in-depth literature search did not yield any studies concerning the modulation of the Opioid Receptor-Like 1 (ORL-1), also known as the nociceptin/orphanin FQ receptor, by this compound. The current body of research on ORL-1 receptor modulators does not include data on this specific compound.

Mechanistic Investigations of Biological Action

Molecular Mechanisms of Action in Receptor Binding

The interaction between 7-nitro-2(1H)-quinoxalinone derivatives and their target receptors, primarily the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, is governed by precise molecular interactions. These compounds are recognized as competitive antagonists, binding to the receptor to prevent its activation by endogenous ligands. sci-hub.st The affinity and selectivity of this binding are dictated by a combination of factors, including hydrogen bonding, the specific arrangement of atoms within the quinoxaline (B1680401) core, and the nature of various substituents. sci-hub.stacs.org

Hydrogen bonding is a critical determinant of the binding affinity between quinoxalinone derivatives and their receptors. sci-hub.stacs.org Computational studies, using water-quinoxaline complexes to mimic the ligand-receptor interaction, suggest that the stability of these hydrogen bonds correlates with the affinity for the AMPA receptor. sci-hub.stacs.org The quinoxalinone structure provides both hydrogen bond donors (amides) and acceptors (heterocyclic nitrogen and oxygen atoms) that engage with complementary amino acid residues in the receptor's binding site. researchgate.netnih.gov For instance, in related quinoxalinone structures, the oxygen atom of the quinoxalinone ring has been observed to form hydrogen bonds with residues like Gly175. nih.gov This network of hydrogen bonds anchors the ligand within the binding pocket, stabilizing the complex and contributing to its inhibitory activity.

The nitrogen atoms within the heterocyclic structure of quinoxalinone derivatives play an essential role as hydrogen bond acceptors. sci-hub.stacs.orgresearchgate.net Studies on related fused heterocyclic quinoxalinones have deduced that a nitrogen atom at the 3-position is crucial for binding to AMPA receptors. sci-hub.stacs.orgresearchgate.net In some derivatives, a common "pincer" hydrogen-bond motif is observed where a single quinoxaline nitrogen atom accepts two N–H···N hydrogen bonds from an adjacent molecule, highlighting the importance of these atoms in forming stable intermolecular connections. nih.gov This ability to accept hydrogen bonds is a key feature in the pharmacophore model proposed for the binding of these derivatives to AMPA receptors. sci-hub.stacs.org

The substituents on the quinoxaline ring profoundly influence receptor affinity and selectivity. acs.orgnih.gov The 7-nitro group, in particular, is a key feature in many active compounds. X-ray crystallography has shown that the 7-nitro group is nearly coplanar with the quinoxaline ring, which may be an important conformation for receptor binding. acs.org

Structure-activity relationship (SAR) studies have demonstrated the following:

6-Position Substituents : The introduction of bulky substituents at the 6-position, such as an imidazol-1-yl group, can enhance affinity for the AMPA receptor while also being responsible for selectivity against the glycine site on the N-methyl-D-aspartate (NMDA) receptor. acs.org

1-Position Substituents : The addition of suitable alkyl substituents at the 1-position can lead to a several-fold improvement in AMPA receptor affinity. sci-hub.stacs.orgresearchgate.net

Electron-Withdrawing Groups : Strong electron-withdrawing groups, such as nitro groups, can enhance the inhibitory efficiency of the compound. nih.gov

The strategic placement of these substituents is a key aspect of designing highly potent and selective AMPA receptor antagonists. For example, certain heterocyclic-fused quinoxalinones show over 5000-fold selectivity for the AMPA receptor over the NMDA receptor and its glycine binding site. sci-hub.stacs.org

| Compound/Derivative | Target Receptor | Affinity (Ki) / Potency (IC50) | Selectivity |

| 6-(1H-imidazol-1-yl)-7-nitro-2,3(1H,4H)-quinoxalinedione (YM90K) | AMPA | Ki = 0.084 µM | High |

| 8-(1H-imidazol-1-yl)-7-nitro-4(5H)-imidazo[1,2-a]quinoxalinone (5a) | AMPA | Ki = 0.057 µM; IC50 = 0.30 µM | >5000-fold vs NMDA |

| 6-(1H-imidazol-1-yl)-7-nitro-2,3(1H,4H)-pyrido[2,3-b]pyrazinedione (8c) | AMPA | Ki = 0.14 µM | Selective against glycine site |

| Dibromo-substituted quinoxaline derivative (26e) | ASK1 | IC50 = 30.17 nM | N/A |

Data sourced from multiple studies. sci-hub.stacs.orgacs.orgnih.gov

Biochemical Pathways and Enzyme Inhibition

Quinoxaline derivatives, including those with a 7-nitro-2(1H)-one core, are known to modulate various biochemical pathways, often through the inhibition of specific enzymes. longdom.org Their ability to act as selective ATP-competitive inhibitors of numerous protein kinases makes them a significant class of compounds for influencing cellular signaling.

The quinoxaline scaffold is present in inhibitors of several key protein kinases that regulate cellular processes. These include:

Apoptosis signal-regulating kinase 1 (ASK1) : Certain quinoxaline derivatives have been developed as potent ASK1 inhibitors. ASK1 is a key component of a signaling pathway that leads to inflammation, fibrosis, and cell death, particularly in response to oxidative stress. nih.gov

Other Protein Kinases : Quinoxaline derivatives have been shown to be ATP-competitive inhibitors of kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Platelet-Derived Growth Factor Receptor (PDGFR). Inhibition of these kinases can interfere with signaling pathways that control cell proliferation, differentiation, and migration. nih.govnih.gov

Cellular Metabolism : Some cancer cells exhibit reprogrammed metabolism, known as the "Warburg effect," which is associated with the upregulation of enzymes like lactate dehydrogenase A (LDHA). nih.gov Quinoxalinone derivatives have been investigated for their ability to inhibit such enzymes, thereby targeting the altered metabolic state of tumor cells. nih.gov

By inhibiting these enzymes, this compound and related compounds can disrupt signaling cascades essential for cell survival and proliferation, making them valuable tools for studying these pathways and as potential therapeutic agents. nih.gov

Pharmacokinetic and Pharmacodynamic Considerations

The in vivo effects of this compound derivatives are determined by their pharmacokinetic and pharmacodynamic properties. Pharmacokinetics describes the absorption, distribution, metabolism, and excretion of a compound, while pharmacodynamics relates to its biochemical and physiological effects.

Pharmacodynamic studies have shown that derivatives of this compound exhibit potent antagonist activity at AMPA receptors in vitro and in vivo. For example, a related azaquinoxalinedione, 6-(1H-imidazol-1-yl)-7-nitro-2,3(1H,4H)-pyrido[2,3-b]pyrazinedione, demonstrated protective effects against sound-induced seizures in mice. acs.org Furthermore, heterocyclic-fused quinoxalinones have shown potent inhibitory activity against kainic acid-induced toxicity in hippocampal cell cultures, a key pharmacodynamic measure of neuroprotection. sci-hub.stacs.org

While specific pharmacokinetic data for this compound is not extensively detailed, studies on structurally similar ASK1 inhibitors have provided insights into the potential of the quinoxaline scaffold. For instance, one such inhibitor was found to have good oral bioavailability, a moderate clearance rate, and a long half-life, which are desirable pharmacokinetic characteristics for a therapeutic agent. nih.gov

Impact of Substituents on Lipophilicity and Metabolic Stability

The chemical structure of quinoxalinone derivatives plays a pivotal role in their biological activity, with specific substitutions significantly influencing properties like lipophilicity and, by extension, metabolic stability. For instance, the presence of an additional -NH group in the quinoxalinone core, compared to analogous quinazolinone structures, increases the capacity for hydrogen bonding. This characteristic suggests that quinoxalinone derivatives are likely to be more soluble in aqueous environments nih.gov.

The nature and position of substituents on the quinoxalinone scaffold are critical. Studies on related Schiff's bases of quinoxalinone have shown that the introduction of strong electron-withdrawing groups on either the main heterocyclic core or an attached aryl group can enhance biological efficacy, such as the inhibition of lactate dehydrogenase A (LDHA) nih.gov. For example, a nitro substituent on a phenyl side group has been shown to enhance hydrogen bonding within the active site of a target enzyme nih.gov. Specifically, the nitro group can interact with amino acid residues like Asn176, highlighting the importance of highly polar groups for strong enzymatic interactions nih.gov. This suggests that modifications to the 7-nitro position could similarly modulate the compound's interactions and activity.

These structure-activity relationships (SAR) indicate that strategic placement of substituents is a key factor in optimizing the pharmacological profile of quinoxalinone-based compounds.

In Silico ADMET Prediction for Drug Development

Computational, or in silico, studies are instrumental in the early stages of drug discovery for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. Such analyses for quinoxalinone derivatives have provided promising results, suggesting a favorable drug-likeness profile for certain analogues rsc.orgjohnshopkins.eduresearchgate.netrsc.org. These preclinical assessments help to identify candidates with desirable pharmacokinetic and safety properties for further development nih.gov.

The absorption of orally administered drugs is primarily assessed by their ability to permeate the intestinal lining. An established in vitro model for this is the Caco-2 cell line, derived from human colorectal adenocarcinoma cells, which mimics the human intestinal mucosa nih.govnih.gov. The apparent permeability coefficient (Papp) across Caco-2 cell monolayers is a key parameter for predicting Human Intestinal Absorption (HIA) nih.gov.